molecular formula C27H26N2O6 B12811136 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B12811136
M. Wt: 474.5 g/mol
InChI Key: VHBSCTCUNZLWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and phenylmethoxycarbonyl (Cbz) protecting groups, which are used to protect amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid typically involves the protection of amino acids using Fmoc and Cbz groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base, while the Cbz group is introduced using benzyl chloroformate. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid undergoes several types of reactions, including:

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Cbz Deprotection: Hydrogenation using palladium on carbon (Pd/C).

    Coupling: DCC and HOBt in DMF.

Major Products

The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further functionalization or biological activity .

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid is widely used in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Research: Studying protein-protein interactions and enzyme-substrate interactions.

    Material Science: Development of peptide-based materials with specific properties.

Mechanism of Action

The compound acts primarily as a protecting group in peptide synthesis. The Fmoc and Cbz groups protect the amino acids from unwanted reactions during the synthesis process. The deprotection steps are carefully controlled to ensure that the desired peptide sequence is obtained. The molecular targets and pathways involved are primarily related to the synthesis machinery and the specific enzymes used for deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid is unique due to the combination of Fmoc and Cbz protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and coupling, making it highly versatile in peptide synthesis.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBSCTCUNZLWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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